molecular formula C20H31N3O2 B2706564 N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 2309190-49-4

N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2706564
CAS No.: 2309190-49-4
M. Wt: 345.487
InChI Key: OCKLKUOAFLWZOE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of bipiperidine derivatives, which are known for their diverse applications in medicinal chemistry and material science. The presence of the 3,4-dimethylphenyl group and the methoxy substituent on the bipiperidine scaffold imparts specific chemical properties that make this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step involves the coupling of the bipiperidine core with 3,4-dimethylphenyl chloride using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient heat and mass transfer, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bipiperidine scaffold allows for high affinity binding to these targets, modulating their activity. The presence of the 3,4-dimethylphenyl and methoxy groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1,4-bipiperidine-1-carboxamide
  • N-(3,4-dimethylphenyl)-3-methoxy-1,4-diazepane-1-carboxamide
  • N-(3,4-dimethylphenyl)-3-methoxy-1,4-piperazine-1-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed overview provides a comprehensive understanding of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-6-7-17(13-16(15)2)21-20(24)22-11-8-18(9-12-22)23-10-4-5-19(14-23)25-3/h6-7,13,18-19H,4-5,8-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKLKUOAFLWZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCCC(C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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